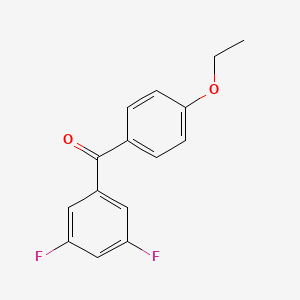

3,5-Difluoro-4'-ethoxybenzophenone

Overview

Description

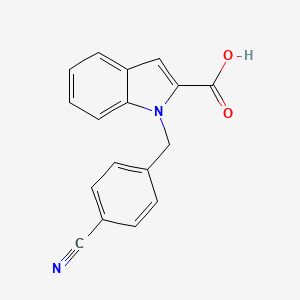

3,5-Difluoro-4’-ethoxybenzophenone, also known as (3,5-difluorophenyl) (4-ethoxyphenyl)methanone, is a chemical compound with the molecular formula C15H12F2O2 . It has a molecular weight of 262.26 .

Molecular Structure Analysis

The InChI code for 3,5-Difluoro-4’-ethoxybenzophenone is 1S/C15H12F2O2/c1-2-19-14-5-3-10 (4-6-14)15 (18)11-7-12 (16)9-13 (17)8-11/h3-9H,2H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The predicted boiling point of 3,5-Difluoro-4’-ethoxybenzophenone is 371.9±42.0 °C and its predicted density is 1.211±0.06 g/cm3 .Scientific Research Applications

Photophysical Characterization of DFHBI Derivatives

DFHBI derivatives, including those with 3,5-Difluoro-4'-ethoxybenzophenone, bind to the Spinach RNA aptamer for RNA imaging. These compounds are weakly fluorescent in liquid solvents but show enhanced fluorescence when photoisomerization is impeded. Their fluorescence is sensitive to the pH of the medium and solvent-specific interactions, which is crucial for RNA imaging applications (Santra et al., 2019).

Chemical Reactivity in Organic Synthesis

Charge Control in SNAr Reaction

In organic synthesis, 3,5-Difluoro-4'-ethoxybenzophenone is involved in SNAr (nucleophilic aromatic substitution) reactions. Its reactivity is influenced by meta-substitution relative to activating groups, as demonstrated in various fluorine-substituted nitrobenzenes (Cervera et al., 1996).

Fluorophore Development for Biological Studies

BODIPY-Based Fluorescent pH Probes

Derivatives of 3,5-Difluoro-4'-ethoxybenzophenone have been used to develop BODIPY-based dyes, which are effective as fluorescent pH probes in aqueous solutions. These compounds show significant fluorescence enhancement with changes in acidity, useful in biological studies (Baruah et al., 2005).

Catalytic and Antimicrobial Properties

Polymer-Metal Complexes with Catalytic and Antimicrobial Applications

3,5-Difluoro-4'-ethoxybenzophenone is used in synthesizing polymer-metal complexes with catalytic and antimicrobial properties. These complexes show significant efficacy against various bacteria and yeast, indicating potential in medical and industrial applications (Patel et al., 2009).

Polymer Science Applications

Cyclic Hyperbranched Poly(ether ketone)s

In polymer science, 3,5-Difluoro-4'-ethoxybenzophenone contributes to the synthesis of cyclic, hyperbranched poly(ether ketone)s. These polymers have applications in various industries due to their unique structural properties (Kricheldorf et al., 2003).

DNA-Protein Interaction Studies

GFP-Like Fluorophores in DNA-Protein Interaction

In the study of DNA-protein interactions, 3,5-Difluoro-4'-ethoxybenzophenone derivatives serve as fluorescent labels. These labels enhance fluorescence upon protein binding, offering insights into the dynamics of these interactions (Riedl et al., 2012).

properties

IUPAC Name |

(3,5-difluorophenyl)-(4-ethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O2/c1-2-19-14-5-3-10(4-6-14)15(18)11-7-12(16)9-13(17)8-11/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHGGPYKZXFHNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-4'-ethoxybenzophenone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B3024986.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B3024987.png)

![2-[Cyano(4-fluorophenyl)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B3025005.png)